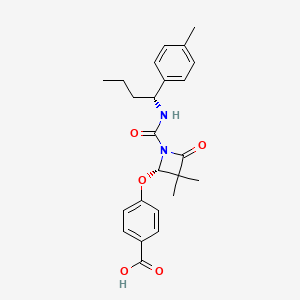
13-Hydroxylupanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Hydroxylupanine is a quinolizidine alkaloid primarily found in species of the genus Lupinus, which belongs to the Fabaceae family. This compound is known for its distinctive chemical structure and biological activities. It is a secondary metabolite synthesized by plants as a defense mechanism against herbivores and pathogens.
Mechanism of Action
Target of Action
The primary target of 13-Hydroxylupanine is the enzyme 13-hydroxylupinine O-tigloyltransferase . This enzyme belongs to the family of transferases, specifically those acyltransferases transferring groups other than aminoacyl groups . It plays a crucial role in the enzymatic synthesis of quinolizidine alkaloid esters .
Mode of Action
This compound interacts with its target enzyme, 13-hydroxylupinine O-tigloyltransferase, by serving as a substrate . The enzyme catalyzes the chemical reaction involving (E)-2-methylcrotonoyl-CoA and this compound, resulting in the formation of CoA and 13-(2-methylcrotonoyl)oxylupanine .
Biochemical Pathways
The interaction of this compound with its target enzyme is part of the broader biochemical pathway of quinolizidine alkaloid biosynthesis . This pathway involves the enzymatic synthesis of quinolizidine alkaloid esters, a class of compounds that includes this compound .
Result of Action
This compound has been reported to block ganglionic transmission, decrease cardiac contractility, and contract uterine smooth muscle . These effects are likely the result of its interaction with the 13-hydroxylupinine O-tigloyltransferase enzyme and its role in the biosynthesis of quinolizidine alkaloid esters .
Biochemical Analysis
Biochemical Properties
13-Hydroxylupanine interacts with various enzymes and proteins. A key enzyme is the this compound O-tigloyltransferase, which catalyzes the acyltransfer reaction from tigloyl-CoA to this compound . This enzyme belongs to a unique subfamily of a plant acyl-CoA-dependent acyltransferase gene family .
Cellular Effects
Quinolizidine alkaloids, including this compound, are known to play a role in plant defense against pathogens and predators . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme this compound O-tigloyltransferase. The enzyme catalyzes the acyltransfer reaction from tigloyl-CoA to this compound, indicating a potential role in enzyme activation .
Metabolic Pathways
This compound is involved in the biosynthesis of quinolizidine alkaloids, a process that begins with the amino acid lysine . The enzyme this compound O-tigloyltransferase plays a crucial role in this pathway .
Transport and Distribution
Quinolizidine alkaloids, including this compound, are biosynthesized in green tissues of the plant, transported via phloem, and stored in all organs of the plant, including seeds .
Preparation Methods
Synthetic Routes and Reaction Conditions
13-Hydroxylupanine can be synthesized through various chemical routes. One common method involves the hydroxylation of lupanine, another quinolizidine alkaloid. The hydroxylation reaction typically employs oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroxyl group at the desired position on the lupanine molecule .
Industrial Production Methods
Industrial production of hydroxylupanine often involves the extraction and purification of the compound from plant sources, particularly from Lupinus species. The process includes harvesting the plant material, followed by solvent extraction, chromatographic separation, and crystallization to obtain pure hydroxylupanine .
Chemical Reactions Analysis
Types of Reactions
13-Hydroxylupanine undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form ketones or carboxylic acids using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of hydroxylupanine, which can have different biological activities and properties .
Scientific Research Applications
13-Hydroxylupanine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of quinolizidine alkaloids.
Biology: this compound is studied for its role in plant defense mechanisms and its interactions with herbivores and pathogens.
Medicine: Research is ongoing to explore the potential pharmacological activities of hydroxylupanine, including its antimicrobial and anticancer properties.
Comparison with Similar Compounds
13-Hydroxylupanine is similar to other quinolizidine alkaloids such as lupanine, sparteine, and cytisine. it is unique due to the presence of the hydroxyl group, which imparts different chemical and biological properties. For instance:
Lupanine: Lacks the hydroxyl group and has different reactivity and biological activity.
Sparteine: Has a different ring structure and lacks the hydroxyl group.
Cytisine: Contains a pyridine ring and has distinct pharmacological properties
Properties
CAS No. |
15358-48-2 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(1S,2R,9S,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12-,13+,14-/m0/s1 |
InChI Key |
JVYKIBAJVKEZSQ-YHQUGGNUSA-N |
SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O |
Isomeric SMILES |
C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O |
Canonical SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
6809-89-8 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hydroxylupanine; Alkaloid C 2, from Cadia purpurea; 4-25-00-00082 (Beilstein Handbook Reference); (+)-13-Hydroxylupanine; BRN 0087896; BRN0087896; BRN-0087896; Jamaidine; Lupanine, hydroxy- (6CI); Oxylupanine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



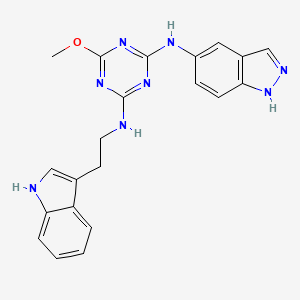
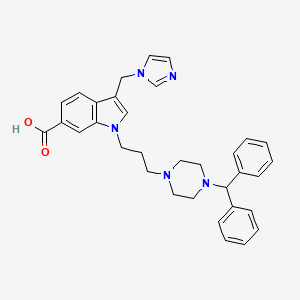

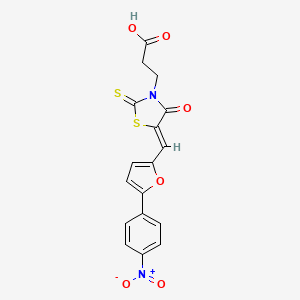
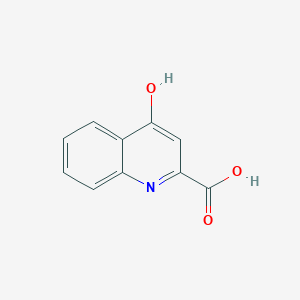
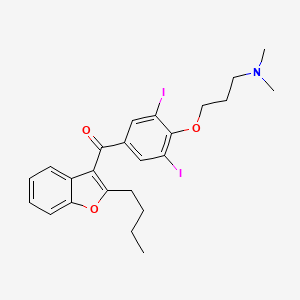
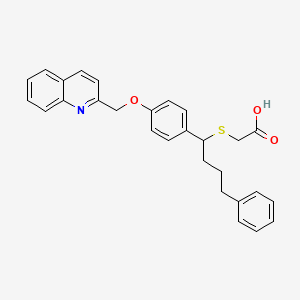
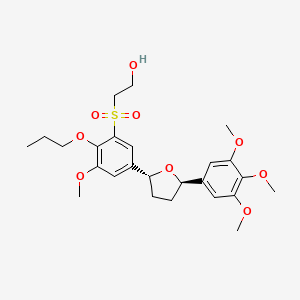
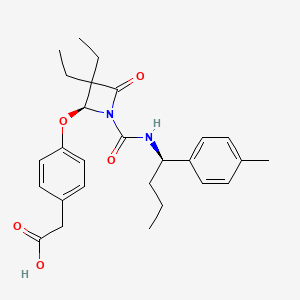
![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)
![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1673894.png)
![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)
